An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-[3-(aminomethyl)phenyl]carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-[3-(aminomethyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl N-[3-(aminomethyl)phenyl]carbamate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We will explore the predicted spectral features, explain the underlying chemical principles that dictate these characteristics, and provide standardized protocols for data acquisition. The guide emphasizes an integrated approach, demonstrating how data from these distinct analytical techniques are synergistically used for unequivocal structural elucidation and purity assessment.
Introduction and Molecular Overview
Methyl N-[3-(aminomethyl)phenyl]carbamate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a primary aliphatic amine, a carbamate, and a 1,3-disubstituted aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and polymers.
Accurate and unambiguous characterization of such molecules is paramount to ensure the integrity of subsequent research and development. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, offering a framework for analysis that is both scientifically rigorous and practically applicable.
Molecular Structure
A clear understanding of the molecular framework is essential before interpreting any spectroscopic data. The structure below highlights the distinct chemical environments that will be probed by NMR, IR, and MS.
Figure 1: Chemical structure of methyl N-[3-(aminomethyl)phenyl]carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of signals, one can deduce the precise connectivity of atoms.[1]
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information about the number of chemically distinct proton environments and their neighboring protons.[2] Based on the structure in Figure 1, we can predict the following signals.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
|---|---|---|---|---|---|
| a | -NH₂ | ~3.30 | Broad Singlet | 2H | Protons on nitrogen, signal is often broad due to quadrupole broadening and exchange. |
| b | Ar-CH ₂-NH₂ | ~3.85 | Singlet | 2H | Benzylic protons adjacent to an electronegative nitrogen atom are deshielded. |
| c | -O-CH ₃ | ~3.65 | Singlet | 3H | Methyl protons attached to an oxygen atom of the carbamate group. |
| d, e, f, g | Ar-H | ~7.00 - 7.50 | Multiplet | 4H | Aromatic protons in a 1,3-disubstituted pattern exhibit complex splitting. |
| h | -NH -COO | ~9.60 | Broad Singlet | 1H | The carbamate N-H proton is significantly deshielded and often appears as a broad signal. |
Causality Behind Experimental Choices:
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its polarity effectively dissolves the compound, and importantly, its ability to hydrogen bond slows down the exchange of the -NH and -NH₂ protons, often allowing them to be observed as distinct, albeit broad, signals. In contrast, solvents like CDCl₃ might lead to faster exchange, potentially broadening these signals into the baseline.
-
Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly crucial for resolving the complex multiplet of the aromatic protons.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|
| -O-C H₃ | ~52 | Standard chemical shift for a carbamate methyl carbon. |
| Ar-C H₂-NH₂ | ~45 | Benzylic carbon attached to a nitrogen atom. |
| Aromatic C -H | ~115 - 130 | Aromatic carbons with attached protons fall in this typical range. |
| Aromatic C -NHCOO | ~140 | Aromatic carbon bonded to the nitrogen of the carbamate group is deshielded. |
| Aromatic C -CH₂NH₂ | ~142 | Aromatic carbon bearing the aminomethyl substituent. |
| -NH-C =O | ~155 | The carbonyl carbon of the carbamate is highly deshielded due to the two adjacent electronegative atoms (O and N).[3] |
Standard Protocol for NMR Data Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of specific bonds, such as carbonyls, amines, and aromatic rings.[4] The IR spectrum provides a unique "fingerprint" that is highly specific to the molecule's structure.[4]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3350 - 3250 | N-H Stretch | Carbamate (-NH-) | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium |
| 1720 - 1690 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1550 - 1490 | N-H Bend | Carbamate/Amine | Medium |
| 1250 - 1200 | C-O Stretch | Carbamate Ester | Strong |
| 850 - 750 | C-H Bend (out-of-plane) | 1,3-Disubstituted Aromatic | Strong |
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method for its simplicity and speed. It requires minimal sample preparation and avoids potential complications from moisture absorption by the KBr matrix. A background spectrum of the clean ATR crystal must be acquired immediately prior to the sample scan to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
Standard Protocol for ATR-IR Data Acquisition
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for ambient atmospheric conditions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition.
Molecular Ion and Isotopic Pattern
For methyl N-[3-(aminomethyl)phenyl]carbamate (C₉H₁₂N₂O₂), the monoisotopic mass is 180.0899 Da.[5] Using a high-resolution mass spectrometer (HRMS), the experimentally determined mass should be within a few parts per million (ppm) of this theoretical value.
Predicted Fragmentation Pattern
Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways. Carbamates often undergo characteristic fragmentation pathways.[6][7]
-
Loss of the aminomethyl group: A prominent fragmentation would be the cleavage of the benzylic C-C bond, leading to a loss of the -CH₂NH₂ radical (30 Da).
-
Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is a common fragmentation pathway for related compounds.[8]
-
McLafferty-type rearrangement: Although less direct, rearrangements involving the carbamate group can lead to characteristic fragment ions, such as the loss of methyl isocyanate (CH₃NCO, 57 Da).[7]
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio. A full scan spectrum is acquired.
Integrated Spectroscopic Workflow
No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and validated structural assignment.
Figure 2: Integrated workflow for spectroscopic analysis.
This workflow illustrates the logical progression from sample analysis to final structure confirmation. MS first confirms the molecular weight and formula. IR verifies the presence of the key carbamate, amine, and aromatic functional groups. Finally, NMR provides the definitive map of the atomic connectivity, confirming the specific isomeric arrangement and completing the structural puzzle.
Conclusion
The comprehensive spectroscopic characterization of methyl N-[3-(aminomethyl)phenyl]carbamate is essential for its application in research and development. Through the predictive analysis of ¹H NMR, ¹³C NMR, IR, and MS data, this guide provides a detailed roadmap for scientists. By understanding the expected spectral features and the principles behind them, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific work.
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